(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Description
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic compound featuring an oxygen atom in its bicyclo[3.3.0]octene framework and an allyl substituent at the 5-position. Its stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The compound is commercially available with high purity (98.0+%) and is utilized in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure and reactive allyl group .
Structure
2D Structure
Propriétés
IUPAC Name |
(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052236-86-8 | |
| Record name | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, with the CAS number 1052236-86-8, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 150.22 g/mol
- Purity : ≥98.0% (GC)
- Physical State : Clear liquid, colorless to light yellow
- Flash Point : 74 °C
- Specific Gravity : 0.98 at 20 °C
- Specific Rotation : +106° (C=1, MeOH) .
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Effects : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects in conditions like cancer and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Study on Antimicrobial Properties
A study conducted by researchers at the Groningen Biomolecular Sciences Institute demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Research on Antioxidant Activity
In vitro assays revealed that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential for use in preventing oxidative damage related to aging and chronic diseases .
Enzyme Inhibition Studies
Further investigations into the enzyme inhibition properties of this compound revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition may provide insights into developing anti-inflammatory agents based on this compound .
Comparaison Avec Des Composés Similaires
Enantiomeric Pair: (R)- vs. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
The (R)- and (S)-enantiomers share identical molecular formulas but differ in stereochemistry, leading to distinct physicochemical and application-related properties:
Key Insight : The (S)-enantiomer’s higher purity and commercial availability make it more suitable for applications requiring enantioselectivity, such as asymmetric catalysis or drug intermediate synthesis.
Structural Analogs: 3,7-Diazabicyclo[3.3.0]octane Derivatives
Compounds like 3,7-diazabicyclo[3.3.0]octane (8a-d) share the bicyclo[3.3.0] framework but replace oxygen with nitrogen atoms. These derivatives exhibit distinct reactivity and biological activities:
Key Insight : The replacement of oxygen with nitrogen enhances polarity and enables hydrogen bonding, making diazabicyclo derivatives more suitable for biological applications.
Allyl-Substituted Bicyclic Compounds
Other allyl-functionalized bicyclic compounds, such as 3-O-Allyl-sn-glycerol, highlight the role of the allyl group in modulating reactivity:
Key Insight : The allyl group enhances cross-coupling reactivity (e.g., in Heck reactions) and serves as a protecting group in organic synthesis.
Méthodes De Préparation
General Synthetic Approaches
The synthesis of (S)-5-allyl-2-oxabicyclo[3.3.0]oct-8-ene typically involves stereoselective construction of the bicyclic ether framework featuring an allyl substituent. The methods can be broadly categorized into:
Chiral Resolution and Enantioselective Synthesis
- Chiral resolution techniques have been employed to isolate the (S)-enantiomer from racemic mixtures. For example, chiral resolution using specific reagents or chromatographic techniques has been reported in the context of related compounds with the bicyclic oxabicyclo[3.3.0]octane skeleton.
- Enantioselective synthesis often involves asymmetric catalysis or the use of chiral auxiliaries to induce stereochemistry at the 5-position, ensuring the (S)-configuration.
Ring-Rearrangement Metathesis (RRM)
- RRM is a powerful synthetic strategy involving tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) to construct complex bicyclic frameworks.
- Transition metal carbene catalysts, especially Grubbs’ catalysts, facilitate this process by enabling multiple bond-forming steps in a single operation.
- Although RRM has been widely applied to cyclopropene, cyclobutene, and cyclopentene systems to form bicyclic compounds, its principles are relevant to the synthesis of this compound due to the bicyclic ether structure.
Detailed Preparation Methodologies
Preparation via Chiral Resolution
- A racemic precursor of the bicyclic compound is dissolved in an appropriate organic solvent such as dichloromethane.
- Treatment with chiral reagents or resolving agents, such as (5S)-allyl-2-oxabicyclo[3.3.0]oct-8-ene itself in related studies, allows for separation of enantiomers.
- The process may involve selective acylation, oxidation, and reduction steps to confirm and isolate the desired (S)-enantiomer.
Synthesis Using Ring-Rearrangement Metathesis
- Starting from a suitable cyclobutene or cyclopentene derivative tethered with an allyl or oxygen-containing substituent.
- The substrate undergoes ring-opening metathesis catalyzed by ruthenium-based carbene complexes (e.g., Grubbs’ first or second-generation catalysts).
- Subsequent ring-closing metathesis forms the bicyclic oxabicyclo structure.
- Reaction conditions typically involve refluxing in solvents such as dichloromethane or toluene under inert atmosphere.
- Ethylene gas is often used to drive the equilibrium and prevent oligomerization.
- The reaction yields the bicyclic ether with the allyl substituent in the desired stereochemical configuration.
Research Findings and Optimization Notes
- The stereochemical integrity of the (S)-enantiomer is preserved during RRM and chiral resolution steps, confirmed by optical rotation and NMR studies.
- Reaction yields and selectivity depend on catalyst choice, solvent, temperature, and substrate design.
- Avoidance of oligomerization is crucial; ethylene atmosphere and controlled dilution are effective strategies.
- Storage of the compound and solutions at -80°C extends usability up to 6 months, while -20°C storage is suitable for up to 1 month.
- The compound’s solubility can be enhanced by mild heating and ultrasonic treatment without compromising stability.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chiral Resolution | Chiral resolving agents, solvents | Room temperature, multiple steps | High enantiomeric purity | Multi-step, time-consuming |
| Ring-Rearrangement Metathesis (RRM) | Ruthenium carbene catalysts (Grubbs’ catalysts) | Reflux in DCM or toluene, ethylene atmosphere | One-pot, atom economical, stereoselective | Requires catalyst optimization, sensitive to substrate design |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | Sequential solvent addition, clear solution required | Facilitates biological assays | Solubility challenges |
Q & A
Q. How can contradictory data on biological activity be resolved in pharmacological studies?
- Answer : Apply subgroup analysis (e.g., by cell line, assay type) to identify confounding variables. For example, discrepancies in cytotoxicity might arise from differences in cell permeability or metabolic activation. Use meta-analysis to aggregate data across studies, adjusting for covariates like assay sensitivity thresholds .
Methodological Framework :
- Define inclusion/exclusion criteria for studies.
- Perform sensitivity analysis to assess outlier influence.
- Use regression models to quantify subgroup-interaction effects .
05 文献检索Literature search for meta-analysis02:58
Q. What strategies are recommended for investigating environmental fate and ecotoxicological impacts?
- Answer : Follow long-term environmental monitoring frameworks (e.g., Project INCHEMBIOL ):
- Phase 1 : Measure physicochemical properties (logP, water solubility) to model environmental distribution.
- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis, microbial metabolism).
- Phase 3 : Evaluate ecotoxicity using tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) .
Methodological Guidance
Q. How should researchers design enantioselective synthesis routes to minimize racemization?
- Answer : Optimize reaction conditions (low temperature, non-polar solvents) and select catalysts with high stereochemical fidelity (e.g., chiral oxazaborolidines). Monitor reaction progress via in-situ FTIR or chiral HPLC to detect early-stage racemization .
Q. What protocols ensure reproducibility in toxicity studies?
- Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., OECD 423). Standardize dosing (oral, dermal, or inhalation routes) and include positive/negative controls. For neurotoxicity, employ functional observational battery (FOB) assays .
Data Interpretation & Reporting
Q. How should researchers address gaps in decomposition product data?
- Answer : Use predictive tools (e.g., in silico fragmentation via Mass Frontier) to hypothesize degradation pathways. Validate with high-resolution LC-MS/MS and isotopic labeling to trace reaction intermediates .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
